molecular formula C14H19N5O4S B1671419 Gefapixant CAS No. 1015787-98-0

Gefapixant

Cat. No. B1671419
M. Wt: 353.4 g/mol
InChI Key: HLWURFKMDLAKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gefapixant, also known as AF-219 or MK-7264, is a P2X3 receptor antagonist that reduces the cough reflex in patients with refractory or unexplained chronic cough . It has been estimated that 5-10% of adults globally suffer from chronic cough, which is defined as a cough lasting longer than eight weeks . Gefapixant received approval in both Japan and Switzerland in 2022 for the treatment of adult patients with refractory chronic cough (RCC) and unexplained chronic cough (UCC), and received subsequent approval in the EU in September 2023 for the same indications .


Molecular Structure Analysis

The molecular formula of Gefapixant is C14H19N5O4S . The average molecular weight is 353.4 g/mol . The structure of Gefapixant includes a pyrimidine ring which is a key component of its activity .


Physical And Chemical Properties Analysis

The molecular formula of Gefapixant is C14H19N5O4S . The average molecular weight is 353.40 g/mol . The drug is 55% bound to human plasma with a blood/plasma concentration ratio of 1 to 1 .

Scientific Research Applications

1. Efficacy in Treating Refractory or Unexplained Chronic Cough

Gefapixant, as a P2X3 receptor antagonist, has shown promise in treating refractory chronic cough or unexplained chronic cough. In a phase 2b trial, gefapixant significantly reduced cough frequency compared to placebo after 12 weeks of treatment, particularly at a dose of 50 mg twice daily (Smith et al., 2020).

2. Dose-Escalation Studies for Chronic Cough

In randomized dose-escalation studies, gefapixant demonstrated efficacy in reducing cough frequency at varying doses. The study showed that doses ≥30 mg produced maximal improvements in cough frequency and reported cough severity measures, indicating the potential of lower doses to provide effective treatment (Smith et al., 2020).

3. Metabolism and Excretion Characteristics

A study focusing on the absorption, metabolism, excretion, and mass balance of gefapixant in humans revealed that it is eliminated primarily via renal excretion of the intact drug. This study provides crucial insights into the pharmacokinetics of gefapixant in human subjects (Nussbaum et al., 2022).

4. Discovery and Development Background

The discovery and development of gefapixant, including its progression through clinical studies for the treatment of cough, are detailed in a study that provides context on its evolution as a first-in-class P2X3 antagonist (Ford et al., 2021).

5. Clinical Formulation and Bioequivalence

Research on the clinical formulation bridging of gefapixant for the treatment of chronic cough has shown that minor compositional changes in its formulation do not significantly affect its bioavailability and efficacy. This indicates the stability and reliability of gefapixant’s formulation for clinical use (Gupta et al., 2022).

6. Phase 3 Clinical Trial Designs

Two phase 3 clinical trials (COUGH-1 and COUGH-2) have been designed to evaluate the efficacy and safety of gefapixant in refractory chronic cough or unexplained chronic cough. These global studies, including over 2000 participants, aim to confirm the therapeutic potential of gefapixant (Muccino et al., 2020).

7. Systematic Review and Meta

-Analysis of Randomized Controlled TrialsA systematic review and meta-analysis assessing the efficacy and safety of gefapixant in patients with chronic cough highlighted its positive anti-tussive effects. This comprehensive analysis confirms the therapeutic benefits of gefapixant in improving cough frequency and severity, as well as quality of life in patients with chronic cough (Abu-Zaid et al., 2021).

8. Cough Reflex Sensitivity Study

A randomized placebo-controlled study evaluated the effect of gefapixant on cough reflex sensitivity to evoked tussive challenge, revealing that gefapixant significantly inhibited ATP-evoked cough and reduced cough count and severity in chronic cough patients. This suggests that gefapixant targets specific neuronal pathways involved in the cough reflex (Morice et al., 2019).

properties

IUPAC Name

5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWURFKMDLAKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337212
Record name Gefapixant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gefapixant

CAS RN

1015787-98-0
Record name Gefapixant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gefapixant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gefapixant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEFAPIXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide sulfolane solvate (23.86 kg) in a mixture of ethanol (74.3 kg) and 0.44 N HCl (109.4 kg) was heated to reflux to provide a homogeneous solution of the monohydrochloride salt of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide. This solution was filtered while hot, then treated with concentrated ammonium hydroxide (3.4 L) to liberate the free base of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide. The resultant mixture was cooled slowly to 20 degrees C. and the crystalline product isolated by filtration. The filter cake was washed with water (20.1 kg) and dried under reduced pressure at 70 degrees C. to a constant weight of 8.17 kg (57.7% yield based on di-solvate of sulfolane). MP=281-282° C. 1H nmr (DMSO-d6) delta: 1.27 (d, 6H, J=6.9 Hz), 3.41 (septet, 1H, J=6.9 Hz), 3.89 (s, 3H), 5.87 (s (br), 2H), 6.40 (s (br), 2H), 6.98 (s, 1H), 7.01 (s (br), 2H), 7.07 (s, 1H), 7.36 (s, 1H).
Name
5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide sulfolane
Quantity
23.86 kg
Type
reactant
Reaction Step One
Name
Quantity
109.4 kg
Type
reactant
Reaction Step One
Quantity
74.3 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gefapixant
Reactant of Route 2
Gefapixant
Reactant of Route 3
Gefapixant
Reactant of Route 4
Reactant of Route 4
Gefapixant
Reactant of Route 5
Reactant of Route 5
Gefapixant
Reactant of Route 6
Reactant of Route 6
Gefapixant

Citations

For This Compound
752
Citations
JA Smith, MM Kitt, AH Morice, SS Birring… - The Lancet …, 2020 - thelancet.com
Background Gefapixant is a P2X3 receptor antagonist that has shown promise for the treatment of refractory and unexplained chronic cough. The aim of this study was to evaluate the …
Number of citations: 176 www.thelancet.com
AP Ford, MP Dillon, MM Kitt, JR Gever - Autonomic Neuroscience, 2021 - Elsevier
Gefapixant is the approved generic name for a compound also known as MK-7264, and prior to that AF-219 and RO-4926219. It is the first-in-class clinically developed antagonist for …
Number of citations: 13 www.sciencedirect.com
LP McGarvey, SS Birring, AH Morice, PV Dicpinigaitis… - The Lancet, 2022 - thelancet.com
… for up to 52 weeks of treatment with placebo, gefapixant 15 mg twice per day, or gefapixant 45 mg twice per day. The gefapixant 45 mg twice per day dose showed clinically meaningful …
Number of citations: 106 www.thelancet.com
JA Smith, MM Kitt, P Butera, SA Smith… - European …, 2020 - Eur Respiratory Soc
… anti-tussive potential of gefapixant in the initial … gefapixant at the P2X2/3 receptor on gustatory afferents. The aims of the current studies were to evaluate the dose response of gefapixant …
Number of citations: 93 erj.ersjournals.com
A Markham - Drugs, 2022 - Springer
… development of gefapixant leading … gefapixant with the competitive inhibitor of MATE1 and MATE2K pyrimethamine increased the total gefapixant plasma exposure, reduced gefapixant …
Number of citations: 10 link.springer.com
E Kum, M Patel, N Diab, M Wahab, D Zeraatkar… - JAMA, 2023 - jamanetwork.com
… in that it focuses on gefapixant rather than all P2X3 antagonists. Several reasons informed this protocol deviation: (1) of all P2X3 antagonists, gefapixant was most likely to become …
Number of citations: 2 jamanetwork.com
AH Morice, MM Kitt, AP Ford… - European …, 2019 - Eur Respiratory Soc
… Gefapixant is a P2X3 receptor antagonist that has … , we conducted a study of gefapixant on cough reflex sensitivity to four … Our hypothesis was that gefapixant would differentially affect …
Number of citations: 118 erj.ersjournals.com
DR Muccino, AH Morice, SS Birring… - ERJ open …, 2020 - Eur Respiratory Soc
Objective MicroRNAs (miRNAs) are implicated in the pathogenesis of autoimmune diseases and could be biomarkers of disease activity. This study aimed to identify highly expressed …
Number of citations: 42 openres.ersjournals.com
L McGarvey, M Sher, YG Shvarts, S Lu, WC Wu, P Xu… - Lung, 2023 - Springer
… The large placebo response observed in the current study is consistent with other gefapixant trials [1, 5] and studies of chronic cough [8, 9]. As with gefapixant, improvement in health …
Number of citations: 7 link.springer.com
A Abu-Zaid, AK Aljaili, A Althaqib, F Adem… - Annals of Thoracic …, 2021 - ncbi.nlm.nih.gov
… This study is the first meta-analysis that holistically scrutinized the effect of gefapixant as a novel treatment in patients with chronic cough. Our findings showed that gefapixant exhibits …
Number of citations: 13 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.